5-chloro-2-methyl-4-nitro-1H-imidazole 5-chloro-2-methyl-4-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311402
InChI: InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
SMILES:
Molecular Formula: C4H4ClN3O2
Molecular Weight: 161.55 g/mol

5-chloro-2-methyl-4-nitro-1H-imidazole

CAS No.:

Cat. No.: VC13311402

Molecular Formula: C4H4ClN3O2

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-methyl-4-nitro-1H-imidazole -

Specification

Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
IUPAC Name 5-chloro-2-methyl-4-nitro-1H-imidazole
Standard InChI InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Standard InChI Key WSJHGVJXBGICMM-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=C(N1)Cl)[N+](=O)[O-]
Canonical SMILES CC1=NC(=C(N1)Cl)[N+](=O)[O-]

Introduction

Overview

5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS 63662-67-9) is a substituted nitroimidazole derivative characterized by a heterocyclic imidazole ring functionalized with chlorine, methyl, and nitro groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and demonstrated biological activities. With a molecular formula of C4H4ClN3O2\text{C}_4\text{H}_4\text{ClN}_3\text{O}_2 and a molecular weight of 161.55 g/mol, its physicochemical and pharmacological properties are influenced by the electron-withdrawing nitro group and steric effects of substituents . This review synthesizes current knowledge on its synthesis, reactivity, biological efficacy, and industrial applications, drawing from diverse peer-reviewed studies and technical reports.

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a planar imidazole ring with substituents at positions 2 (methyl), 4 (nitro), and 5 (chlorine). This arrangement creates a polarized electronic environment, with the nitro group (-NO2\text{-NO}_2) inducing electron deficiency at the 4-position, enhancing electrophilic reactivity. The methyl group at position 2 contributes steric hindrance, influencing intermolecular interactions and solubility.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.598 g/cm³
Boiling Point426.6°C at 760 mmHg
Flash Point211.8°C
Melting PointNot reported-
SolubilityLow in water; soluble in DCM, DMF

The compound’s low aqueous solubility (logP ≈ 1.8) necessitates formulation strategies for biological testing.

Synthesis and Manufacturing Processes

Nitration-Chlorination Sequential Synthesis

A common route involves nitration of 2-methylimidazole followed by chlorination. Source details an optimized method using nitric acid and toluene for azeotropic dehydration, achieving yields >90%:

  • Nitration: 2-Methylimidazole reacts with fuming HNO3\text{HNO}_3 at 0–5°C to form 2-methyl-4-nitroimidazole .

  • Chlorination: Treatment with PCl5\text{PCl}_5 in chlorinated solvents introduces the chlorine substituent.

Suzuki Coupling for Functionalized Derivatives

Source demonstrates the synthesis of 5-aryl analogs via palladium-catalyzed cross-coupling:

  • Reagents: 5-Chloro-1-methyl-4-nitroimidazole, arylboronic acids, Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, K2CO3\text{K}_2\text{CO}_3, and Bu4NBr\text{Bu}_4\text{NBr} in water at 75–80°C .

  • Yield: 70–85% for derivatives like 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole .

Chemical Reactivity and Stability

Electrophilic Substitution

The chlorine atom at position 5 undergoes nucleophilic displacement with amines or thiols, forming derivatives with modified biological profiles. For example, reaction with piperazine yields compounds with enhanced CNS penetration.

Reduction Pathways

The nitro group is reducible to an amine (-NH2\text{-NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C} or Fe/HCl\text{Fe/HCl}, producing 4-amino intermediates critical for further functionalization.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing NOx\text{NO}_x and HCl\text{HCl} . Storage under inert atmospheres at 2–8°C is recommended to prevent nitro group degradation .

PathogenMIC (mg/mL)Reference
Candida albicans2.5
Aspergillus niger2.5
Pseudomonas aeruginosa5.0
Klebsiella pneumoniae2.5

Notably, the compound outperformed ciprofloxacin against K. pneumoniae (MIC 2.5 vs. 5.0 mg/mL) .

Antiparasitic Activity

In vitro studies against Entamoeba histolytica and Giardia intestinalis demonstrated an IC50\text{IC}_{50} of 1.47 μM, twice as potent as metronidazole . Mechanistic studies suggest nitroreductase-mediated generation of toxic radicals disrupts parasitic DNA .

Cytotoxicity Profile

While effective against pathogens, the compound exhibits low mammalian cytotoxicity (LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg} in mice) . Selective toxicity is attributed to differential nitroreductase expression in microbial vs. host cells .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents. For instance, coupling with thioguanine yields derivatives inducing apoptosis in HeLa cells via caspase-3 activation.

Agricultural Chemistry

Functionalized analogs show promise as fungicides. A 2024 study noted 90% inhibition of Phytophthora infestans at 10 ppm, comparable to commercial azoles .

Future Research Directions

  • Structure-Activity Optimization: Exploring substituents at position 1 to enhance bioavailability.

  • Combination Therapies: Synergistic studies with β-lactam antibiotics against resistant strains.

  • Nanoformulations: Liposomal encapsulation to improve aqueous solubility and targeted delivery.

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